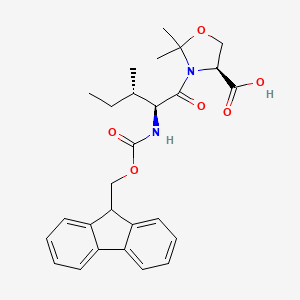

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH

Descripción

Evolution of Peptide Mimetics and Pseudopeptides in Drug Discovery

The journey from natural peptides to the intricate science of pseudopeptides is a story of overcoming biological hurdles. Natural peptides, despite their diverse and crucial roles in physiological processes, often fall short as therapeutic agents due to inherent weaknesses. researchgate.net The field of peptide mimetics, and more specifically pseudopeptides, arose from the necessity to re-engineer these natural molecules into viable drugs. iris-biotech.deupc.edu

Overcoming Limitations of Natural Peptides (e.g., Proteolytic Stability, Bioavailability)

Natural peptides are susceptible to degradation by proteases in the body, leading to a short half-life and reduced efficacy. researchgate.net Their high molecular weight and polarity can also result in poor absorption and bioavailability, limiting their administration to parenteral routes. sci-hub.se To counter these issues, medicinal chemists have developed various strategies, including:

Incorporation of non-natural amino acids: Replacing standard L-amino acids with their D-enantiomers or other non-proteinogenic amino acids can render the peptide resistant to enzymatic cleavage. iris-biotech.de

Backbone modification: Altering the peptide backbone is a key strategy to enhance stability. This can involve the replacement of amide bonds with more stable isosteres. nih.gov

Cyclization: Constraining the peptide's structure through cyclization can protect it from exopeptidases and lock it into a bioactive conformation. sci-hub.se

These modifications aim to create molecules that retain the desired biological activity of the parent peptide while exhibiting improved pharmacokinetic properties.

Design Principles for Enhanced Pharmacological Properties

The design of pseudopeptides is a rational process guided by structure-activity relationships (SAR). The primary goal is to identify the key amino acid residues and their spatial arrangement—the pharmacophore—responsible for biological activity. slideshare.net Design principles focus on:

Conformational constraint: By reducing the flexibility of the peptide chain, for example through cyclization or the introduction of rigid building blocks, the molecule can be pre-organized into its bioactive conformation, leading to higher receptor affinity and selectivity. sci-hub.se

Increased metabolic stability: Modifications to the peptide backbone or the use of unnatural amino acids are central to preventing proteolytic degradation. researchgate.netiris-biotech.de

Improved bioavailability: Enhancing the lipophilicity and reducing the polarity of the peptide can improve its ability to cross biological membranes, potentially allowing for oral administration. sci-hub.se

Classification and Structural Diversity of Pseudopeptidic Compounds

The landscape of peptide-like molecules is diverse, with various classifications used to categorize these compounds based on their structural similarity to natural peptides. This diversity allows for a wide range of applications, from drug discovery to materials science. nih.govjocpr.com

Focus on Backbone Modifications: Pseudoproline Incorporation

Backbone modifications are a hallmark of pseudopeptide design. nih.gov One of the most effective strategies for improving the synthesis and properties of peptides is the incorporation of pseudoproline dipeptides . iris-biotech.dechempep.com

Pseudoprolines are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. slideshare.netchempep.com This modification is temporary and is reversed during the final cleavage step of peptide synthesis. iris-biotech.de

The key advantages of incorporating pseudoprolines include:

Disruption of secondary structure: The proline-like "kink" introduced by the pseudoproline ring disrupts the formation of β-sheet structures, which are a major cause of peptide aggregation during synthesis. iris-biotech.dechempep.com This leads to increased solvation of the growing peptide chain. acs.org

Improved coupling efficiency: By preventing aggregation, the N-terminus of the peptide chain remains accessible for the next coupling reaction, leading to higher yields and purity. chempep.com

Enhanced solubility: Peptides containing pseudoprolines are often more soluble, which facilitates their purification and handling. chempep.com

The structure of a pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, is designed for seamless integration into solid-phase peptide synthesis (SPPS). chempep.com The "ψ(Me,Me)pro" notation indicates a pseudoproline derived from serine and acetone.

The Role of Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH as a Specialized Building Block

Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH is a specific and highly valuable pseudoproline dipeptide building block. chemimpex.com It is designed to be incorporated into peptide sequences at an Isoleucine-Serine (Ile-Ser) motif. sigmaaldrich.com Its use is particularly advantageous in the synthesis of "difficult sequences" that are prone to aggregation and poor coupling efficiencies. chempep.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the N-terminus, making it fully compatible with standard Fmoc-based SPPS protocols. chemimpex.com The pseudoproline moiety, formed between the isoleucine and serine residues, serves to break up undesirable secondary structures during chain assembly. chempep.com Upon completion of the synthesis, the oxazolidine ring of the pseudoproline is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the native Ile-Ser sequence. sigmaaldrich.com

This specialized dipeptide is a powerful tool for peptide chemists, enabling the successful synthesis of complex and aggregation-prone peptides for a variety of applications in drug discovery and biological studies. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHJSWOIIDYVSO-GMWOSMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Characterization of Fmoc Ile Ser Ψ Me,me Pro Oh Containing Pseudopeptides

Spectroscopic Techniques for Conformational Elucidation

A combination of high-resolution spectroscopic methods is employed to provide a comprehensive picture of the conformational preferences of Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH and its derivatives in both solution and solid states.

The peptide bond preceding a proline or pseudoproline residue can exist as either a trans (E) or a cis (Z) isomer. The oxazolidine (B1195125) ring of the pseudoproline moiety in Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH significantly influences this equilibrium. NMR studies on analogous Xaa-Thr(ΨMe,Me pro)-OH dipeptides have shown that the cis conformation is the major isomer observed in solution. researchgate.net This preference for the cis amide bond is a key feature of pseudoproline dipeptides, as it induces a "kink" or a turn in the peptide backbone, effectively disrupting the formation of β-sheet structures that can lead to aggregation during peptide synthesis. chempep.compeptide.com

The ratio of cis to trans conformers can be quantified by integrating the distinct sets of signals for each isomer in the ¹H NMR spectrum. For N-terminally protected dipeptides, the cis isomer is generally favored. researchgate.net The presence of specific Nuclear Overhauser Effect (NOE) cross-peaks in 2D NMR experiments, such as ROESY or NOESY, can definitively establish the geometry of the amide bond. For instance, a strong NOE between the α-proton of the isoleucine residue and the δ-protons of the pseudoproline ring is characteristic of a cis (Z) conformation.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for cis and trans Isomers of a Model Xaa-Ser(Ψ(Me,Me)pro)-OH Dipeptide in CDCl₃.

| Proton | cis Isomer (ppm) | trans Isomer (ppm) |

| Ile Hα | 4.25 | 4.15 |

| Ile Hβ | 1.90 | 1.85 |

| Ser(Ψ) Hα | 4.50 | 4.60 |

| Ser(Ψ) Hβ | 3.80, 4.05 | 3.75, 4.10 |

| Ser(Ψ) Me | 1.55, 1.70 | 1.50, 1.65 |

Note: The data in this table is representative and based on studies of analogous pseudoproline dipeptides. Actual chemical shifts for Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH may vary.

Intramolecular hydrogen bonds are critical for stabilizing specific secondary structures in peptides. NMR spectroscopy offers several methods to detect and characterize these bonds. One common technique involves monitoring the temperature dependence of the amide proton (NH) chemical shifts (Δδ/ΔT). ripublication.com Amide protons that are solvent-exposed will exhibit a larger change in chemical shift with temperature compared to those involved in a stable intramolecular hydrogen bond. nih.govnih.gov A small temperature coefficient (typically less than -3 ppb/K) is indicative of a shielded amide proton, likely participating in a hydrogen bond.

In the context of Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH containing peptides, the kink induced by the pseudoproline can facilitate the formation of local hydrogen bonds, such as those found in β-turns. The NH of the residue following the pseudoproline is a key proton to monitor in such studies.

Another NMR method involves measuring the difference in amide proton chemical shifts in two different solvents, typically a non-polar solvent like CDCl₃ and a hydrogen-bond accepting solvent like DMSO-d₆. researchgate.net A smaller difference suggests the proton is already engaged in an intramolecular hydrogen bond.

Table 2: Typical Amide Proton Temperature Coefficients for Different Environments in a Pseudopeptide.

| Amide Proton Environment | Typical Temperature Coefficient (Δδ/ΔT in ppb/K) | Interpretation |

| Solvent Exposed | -5 to -10 | Not involved in a stable intramolecular hydrogen bond. |

| Intramolecularly H-bonded | -0 to -3 | Shielded from the solvent, likely forming a hydrogen bond. |

The concept of cis/trans isomerism is central to the conformational properties of proline-containing peptides. nih.govnih.gov As a proline mimic, the Ser(Ψ(Me,Me)pro) residue in Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH imposes a similar conformational preference. The energy barrier for the interconversion between the cis and trans isomers is significant, leading to slow exchange on the NMR timescale. hw.ac.uk This results in the observation of separate sets of NMR signals for the two isomers, allowing for their detailed characterization. rsc.org

The ratio of cis to trans isomers is influenced by several factors, including the nature of the preceding amino acid (Isoleucine in this case), the solvent, and temperature. For pseudoproline dipeptides, the cis conformation is generally the more populated one, which is a key aspect of their utility in peptide synthesis and design. chempep.com

X-ray crystallography provides unambiguous, high-resolution structural information in the solid state. While solution and solid-state conformations can differ due to crystal packing forces, crystallographic data offers a precise snapshot of a stable, low-energy conformation.

Studies on similar pseudoproline-containing dipeptides have revealed that both cis and trans amide bond conformations can be observed in the solid state. researchgate.net For example, the crystal structure of Fmoc-Val-d-allo-Thr(ΨMe,Me pro)-OH shows a cis-amide geometry, whereas Cbz-Val-Thr(ΨMe,Me pro)-OMe adopts a trans-conformation in the crystal. researchgate.net These findings highlight that crystal packing interactions can sometimes overcome the intrinsic preference for the cis conformation observed in solution.

A crystal structure of a peptide containing Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH would provide precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the induced turn and the puckering of the oxazolidine ring.

Table 3: Representative Crystallographic Data for a Model Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH Dipeptide.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Amide Bond Torsion Angle (ω) | ~0° (cis) or ~180° (trans) |

Note: This data is hypothetical and serves as an example of what would be determined from an X-ray crystal structure analysis.

Peptides containing Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH are expected to exhibit CD spectra indicative of turn-like structures or random coil, rather than well-defined α-helices or β-sheets, especially for shorter sequences. The pseudoproline moiety acts as a β-sheet breaker. peptide.com The CD spectrum of such a peptide would likely be characterized by a negative band around 200 nm, which is typical for a random coil or a Type I β-turn. The precise shape and intensity of the CD spectrum can be used to monitor conformational changes in response to environmental factors like solvent polarity or temperature.

Table 4: Characteristic CD Spectral Features for Common Peptide Secondary Structures.

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| β-Turn (Type I) | ~205 | ~225, ~185 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing the vibrational frequencies of their amide bonds. For pseudopeptides containing the Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH residue, IR spectroscopy provides insights into hydrogen bonding patterns and the presence of characteristic secondary structures like β-turns. nih.gov The key IR absorption bands for peptides are the Amide A, Amide I, and Amide II bands.

While specific experimental IR data for Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH is not extensively published, the expected vibrational frequencies can be inferred from general peptide spectroscopy. The presence of the oxazolidine ring in the pseudoproline moiety is expected to influence the local chemical environment, potentially causing shifts in these characteristic bands.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment and Structural Significance |

|---|---|---|

| Amide A | 3200 - 3400 | N-H stretching. The frequency is sensitive to hydrogen bonding; lower frequencies indicate stronger H-bonds. |

| Amide I | 1600 - 1700 | Primarily C=O stretching of the peptide backbone. This band is highly sensitive to the peptide's secondary structure (α-helix, β-sheet, turns, random coil). |

| Amide II | 1510 - 1580 | A combination of N-H in-plane bending and C-N stretching. Also sensitive to secondary structure. |

| Fmoc Group C=O Stretch | ~1720 | Carbonyl stretching from the fluorenylmethoxycarbonyl protecting group. |

Impact of Pseudoproline Moiety on Peptide Conformation

The introduction of a pseudoproline dipeptide, such as Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH, is a strategic chemical modification used to control peptide conformation. acs.org The five-membered oxazolidine ring imposes significant steric constraints on the peptide backbone, mimicking the structural effects of a natural proline residue but with distinct advantages for chemical synthesis. chempep.comwikipedia.org

Induction of Conformational Constraints and Turn Structures (e.g., β-turns, γ-turns)

The primary conformational effect of the Ψ(Me,Me)pro moiety is the induction of a "kink" or a turn in the peptide backbone. chempep.compeptide.com This is largely due to the constrained torsional angles (phi, ψ) around the oxazolidine ring and a strong preference for a cis-amide bond conformation between the isoleucine (Ile) and the modified serine (Ser) residue. wikipedia.orgbachem.com In contrast, most other peptide bonds in a chain favor the trans conformation.

This enforced cis-amide bond acts as a molecular hinge, pre-organizing the peptide chain into a turn structure. bachem.comiris-biotech.de This is particularly effective for promoting the formation of β-turns, which are crucial secondary structural motifs in many biologically active peptides. rsc.org The ability to induce specific turns is also a powerful tool for facilitating the synthesis of cyclic peptides, where the pseudoproline helps to bring the N- and C-termini of the linear precursor into proximity for efficient ring closure. bachem.comiris-biotech.de

| Structural Feature | Effect of Ψ(Me,Me)pro Moiety | Consequence |

|---|---|---|

| Amide Bond Geometry (Ile-Ser) | Favors cis conformation | Creates a sharp bend or "kink" in the peptide backbone. wikipedia.orgiris-biotech.de |

| Backbone Torsional Angles | Restricted rotation around the N-Cα and Cα-C bonds | Reduces conformational flexibility. |

| Secondary Structure Propensity | Promotes turn formation | Induces β-turns and facilitates peptide cyclization. iris-biotech.dersc.org |

Disruption of Aggregation-Prone β-Sheet Formation

During solid-phase peptide synthesis (SPPS), growing peptide chains can sometimes fold and self-associate into intermolecular β-sheet structures. acs.org This aggregation leads to poor solvation, incomplete chemical reactions, and consequently, low synthesis yields and impure products. chempep.commerckmillipore.com

Advanced Analytical Techniques for Peptide Characterization

The precise characterization of synthetic peptides containing modified residues like Ψ(Me,Me)pro is essential to confirm their identity, purity, and structural integrity. A combination of mass spectrometry and liquid chromatography is routinely employed for this purpose.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry is an indispensable tool for verifying the molecular weight of the synthesized peptide. High-resolution MS provides an accurate mass measurement, confirming the successful incorporation of the Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH unit and all other amino acids in the sequence.

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. wikipedia.orgspringernature.com In an MS/MS experiment, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). technologynetworks.com The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence. The presence of the pseudoproline can alter fragmentation patterns, but it allows for confirmation of its specific location within the peptide chain. It has been noted that peptides containing pseudoproline dipeptides may sometimes exhibit higher-than-expected molecular weights in mass spectrometry, potentially due to artifacts like ion entanglement, necessitating careful data interpretation. chempep.comresearchgate.net

Liquid Chromatography (LC) Techniques

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the primary method for assessing the purity of the crude peptide product and for its purification. researchgate.netuci.edu In RP-HPLC, peptides are separated based on their hydrophobicity.

The purity of the final peptide is determined by integrating the area of the main peak in the HPLC chromatogram relative to the total area of all peaks. nih.gov The incorporation of pseudoproline dipeptides often leads to purer crude products, which simplifies the subsequent HPLC purification process and increases the recovery of the final product. peptide.commerckmillipore.com The use of high-purity Fmoc-amino acid building blocks is critical, as impurities can lead to deletion sequences or other byproducts that may be difficult to separate from the target peptide by HPLC. phenomenex.commerckmillipore.com

| Parameter | Typical Condition for Peptide Analysis |

|---|---|

| Stationary Phase (Column) | C18 silica-based packing |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient elution (increasing concentration of Mobile Phase B over time) |

| Detection | UV absorbance, typically at 214-220 nm (peptide bond) and ~265 nm (Fmoc group if present) |

Structure Activity Relationships Sar in Pseudopeptides Derived from Fmoc Ile Ser Ψ Me,me Pro Oh

Design Principles for Modulating Biological Activity

The incorporation of the Ser(Ψ(Me,Me)pro) motif into a peptide sequence is a deliberate strategy to control its three-dimensional structure, receptor interaction, and metabolic stability. These design principles are foundational to the development of peptide-based therapeutics with improved pharmacological profiles. chemimpex.com

The introduction of a pseudoproline unit, such as that in Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH, serves to mimic and stabilize specific secondary structures found in natural peptides, particularly β-turns. Pseudoprolines are considered "molecular hinges" that can reversibly induce specific backbone conformations. iris-biotech.de The dimethyloxazolidine ring restricts the rotational freedom around the peptide backbone, effectively acting as a turn-inducer. iris-biotech.de This is critical in peptide design, as the bioactive conformation of many peptides requires a specific turn structure to correctly orient the pharmacophoric side chains for receptor binding. nih.govnih.gov

In solid-phase peptide synthesis (SPPS), the structure-disrupting nature of pseudoproline helps to break down inter-chain hydrogen bonding that leads to aggregation, particularly in long or difficult sequences. iris-biotech.de By pre-forming a "kink" in the peptide backbone, the Ser(Ψ(Me,Me)pro) moiety facilitates more efficient synthesis and results in higher purity of the final peptide. sigmaaldrich.com This conformational control allows for the design of peptidomimetics where the essential elements for biological activity are locked into a favorable orientation, mimicking the natural pharmacophore and potentially leading to higher potency. nih.gov

A key feature of the dimethylated pseudoproline in the Ile-Ser(Ψ(Me,Me)pro) unit is its powerful influence on the geometry of the preceding peptide bond. It acts as a nearly quantitative inducer of the cis conformation of the Ile-Ser amide bond. researchgate.net In natural peptides, the Xaa-Pro bond can exist in both trans and cis conformations, but for many peptides, only one isomer is active. By installing a pseudoproline, chemists can force the peptide into a predominantly cis conformation, which may be the bioactive one. researchgate.net

This principle has been demonstrated in studies of opioid peptide analogues. For instance, analogues of endomorphin-2 and morphiceptin (B1676752) where the Proline at position 2 was replaced with a Ser[Ψ(Me,Me)pro] residue showed high binding affinity for the µ-opioid receptor and full agonist potency. researchgate.net NMR analysis confirmed that these analogues existed almost exclusively (>98%) in the cis conformation around the Tyr-Ser[Ψ(Me,Me)pro] bond. researchgate.net This strongly suggests that the cis isomer is the bioactive conformation and that locking the peptide into this shape enhances receptor affinity and maintains high selectivity. researchgate.net The ability to enforce a specific, bioactive conformation is a powerful tool for improving a ligand's affinity and selectivity for its target receptor. nih.govresearchgate.net

Table 1: Pharmacological Data of Endomorphin-2 Analogues with Pseudoproline

| Compound | Modification | μ-Receptor Binding Affinity (Ki, nM) | GPI Assay (IC50, nM) | Predominant Conformation (Tyr-Xaa bond) |

|---|---|---|---|---|

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 (Parent) | 0.34 | 1.1 | trans/cis mix |

| Analogue 1 | Tyr-Ser[Ψ(H,H)pro]-Phe-Phe-NH2 | 1.1 | 4.1 | cis (45%) / trans (55%) |

| Analogue 2 | Tyr-Ser[Ψ(Me,Me)pro]-Phe-Phe-NH2 | 0.91 | 2.5 | cis (>98%) |

Data sourced from a study on pseudoproline-containing analogues of endomorphin-2. researchgate.net

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The modification of the peptide backbone is a well-established strategy to increase resistance to enzymatic cleavage and thereby improve bioavailability. chemimpex.comnih.gov The introduction of the Ser(Ψ(Me,Me)pro) oxazolidine (B1195125) ring creates a non-natural amide bond surrogate that is sterically hindered and not recognized by many common proteases. This modification can significantly enhance the stability of the peptide against enzymatic degradation.

In Vitro and In Vivo Pharmacological Studies of Pseudopeptide Analogs

The conformational constraints imposed by the Ser(Ψ(Me,Me)pro) unit can have a dramatic effect on the functional activity of a peptide at its receptor, determining whether it acts as an agonist, partial agonist, or antagonist. As seen with the opioid analogues, locking the peptide into a cis conformation can result in full agonist activity, comparable to the parent peptide. researchgate.net

In other systems, such as melanocortin receptor ligands, SAR studies involving modifications to create turn-mimicking scaffolds have generated compounds with a wide range of activities. nih.gov Depending on the specific substitutions around the core pharmacophore, analogues can be full agonists, partial agonists, or even potent and selective antagonists. nih.gov Similarly, GLP-2 analogues synthesized using pseudoproline dipeptides have been evaluated for their agonist activity, with an EC50 value of 1 nM or below being the defining characteristic of a potent agonist. google.com These studies highlight that the introduction of a pseudoproline is a key modification for fine-tuning the pharmacological profile of a peptide, enabling the development of ligands with specific desired activities. nih.govresearchgate.netgoogle.com

The design principles of pseudopeptides have also been applied to the development of novel antimicrobial agents. By incorporating backbone modifications into cytolytic peptides, it is possible to create pseudopeptides with potent antibacterial activity but low hemolytic activity (cytotoxicity against mammalian cells like red blood cells). nih.gov

One study demonstrated that incorporating carbamate (B1207046) bonds as a backbone modification in a cytolytic peptide resulted in novel pseudopeptides. nih.gov These compounds showed potent activity against various bacteria, including Staphylococcus aureus and Escherichia coli, but had significantly reduced toxicity towards human red blood cells. nih.gov Circular dichroism studies suggested that the modification decreased the α-helical conformation in membrane-like environments, which was proposed as a key factor for separating the desired antibacterial activity from the unwanted cytotoxic effects. nih.gov This indicates that modifying the peptide backbone, a principle shared with the use of Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH, can be a powerful tool for developing selective antimicrobial agents. nih.gov

Table 2: Antimicrobial and Hemolytic Activity of a Pseudopeptide Analogue

| Organism/Cell Type | Parent Peptide MIC (μg/mL) | Pseudopeptide MIC (μg/mL) | Activity Assessment |

|---|---|---|---|

| S. aureus | 3.1 | 6.3 | Antibacterial |

| E. coli | 12.5 | 12.5 | Antibacterial |

| C. albicans | 6.3 | 12.5 | Antifungal |

| Human Red Blood Cells | 6.3 (% Lysis at MIC) | <1 (% Lysis at MIC) | Hemolytic (Cytotoxicity) |

Data adapted from a study on novel antimicrobial pseudopeptides with selective membrane-perturbation activity. nih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth.

Investigation of Mechanism of Action at the Cellular Level

Understanding the SAR of a series of pseudopeptides requires elucidating their mechanism of action at a cellular level. This involves a suite of biochemical and cell-based assays designed to pinpoint molecular targets and characterize the physiological response. For novel peptides derived from Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH, this investigation would typically follow a multi-step process.

Initial studies would focus on confirming whether the peptides can enter cells and reach their intended intracellular targets. This can be assessed using techniques such as fluorescence microscopy with labeled peptide analogues or mass spectrometry-based cellular uptake assays. Subsequently, identifying the specific molecular target is crucial. This can be achieved through affinity chromatography, where the peptide is immobilized to isolate its binding partners from cell lysates, or through genetic approaches like yeast two-hybrid screens.

Once a target is identified, functional assays are employed to evaluate the biological consequences of the peptide-target interaction. smolecule.com These assays are highly dependent on the nature of the target (e.g., enzyme, receptor, ion channel) and the anticipated biological outcome. For instance, if the target is a kinase, an in vitro kinase assay would be used to measure the inhibition or activation of its catalytic activity. If the target is a G-protein coupled receptor, changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium would be monitored. The table below outlines a hypothetical workflow for investigating the cellular mechanism of action for a new pseudopeptide series.

Table 1: Hypothetical Assay Cascade for Cellular Mechanism of Action Studies

| Assay Type | Objective | Example Technique | Hypothetical Finding for a Lead Compound |

|---|---|---|---|

| Cellular Uptake | To determine if the peptide can cross the cell membrane. | Confocal microscopy with a fluorescently-tagged peptide analogue. | Punctate intracellular fluorescence, suggesting endosomal uptake. |

| Target Identification | To identify the primary protein binding partner(s). | Affinity pull-down assay followed by mass spectrometry (AP-MS). | Consistently identifies Protein Kinase X as a binding partner. |

| Binding Affinity | To quantify the strength of the peptide-target interaction. | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). | Binds to Protein Kinase X with a dissociation constant (Kd) of 50 nM. |

| Functional Enzyme Assay | To measure the effect of the peptide on target activity. | In vitro radiometric kinase assay using a known substrate. | Inhibits Protein Kinase X activity with an IC₅₀ of 100 nM. |

| Downstream Signaling | To confirm the effect on cellular signaling pathways. | Western blot analysis for a phosphorylated downstream substrate of Protein Kinase X. | Dose-dependent decrease in the phosphorylation of Substrate Y. |

Computational Approaches in SAR Studies

Complementary to experimental screening, computational methods are invaluable for accelerating the design-build-test cycle in peptidomimetic drug discovery. plos.org These in silico techniques provide insights into the structural basis of molecular recognition, help rationalize observed SAR, and guide the design of new analogues with improved potency and selectivity. mdpi.com

Molecular Modeling and Docking Simulations

When the three-dimensional structure of the biological target is known, molecular modeling and docking simulations are powerful tools for studying peptide-protein interactions. nih.gov Docking algorithms predict the preferred binding pose of a ligand within a receptor's active site and estimate the binding affinity based on a scoring function. mdpi.comtesisenred.net

Table 2: Example of Docking Simulation Results for a Pseudopeptide Series

| Analogue | Modification from Lead | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Lead Peptide | - | -9.5 | Hydrogen bond between Ser and Receptor-Asn102 |

| Analogue 1 | Ile → Val | -8.8 | Loss of some hydrophobic contacts |

| Analogue 2 | Ile → Phe | -10.2 | Additional π-stacking with Receptor-Tyr88 |

| Analogue 3 | Ser → Thr | -9.6 | Similar hydrogen bonding to lead |

| Analogue 4 | C-terminal Amide | -9.9 | New hydrogen bond with Receptor-Gln56 |

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biologists.comnih.gov This is particularly useful when a large number of analogues have been synthesized and tested. The core principle is that variations in biological activity within a series of molecules are dependent on changes in their physicochemical properties. plos.org

To build a QSAR model for pseudopeptides, each analogue is represented by a set of numerical values known as molecular descriptors. These can include properties related to hydrophobicity (logP), electronic effects (dipole moment), and steric parameters (molecular volume). A statistical method, such as Partial Least Squares (PLS) regression, is then used to create an equation that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). plos.org A robust QSAR model can predict the activity of untested compounds, helping to prioritize which analogues to synthesize next. biologists.comdrugbank.com

Table 3: Hypothetical Data for a QSAR Model of Pseudopeptide Analogues

| Analogue ID | Structure | logP | Molecular Weight | H-Bond Donors | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|---|

| 1 | Ac-Val -Ser(Ψ)NH₂ | 1.2 | 450.5 | 3 | 6.5 | 6.4 |

| 2 | Ac-Ile -Ser(Ψ)NH₂ | 1.7 | 464.6 | 3 | 7.1 | 7.2 |

| 3 | Ac-Leu -Ser(Ψ)NH₂ | 1.7 | 464.6 | 3 | 7.0 | 7.1 |

| 4 | Ac-Phe -Ser(Ψ)NH₂ | 2.1 | 498.6 | 3 | 7.8 | 7.7 |

Note: (Ψ) represents the Ser(Ψ(Me,Me)pro) moiety.

Fragment-Based Pseudoreceptor Modeling

In cases where the 3D structure of the biological target is unknown, pseudoreceptor modeling offers an alternative approach. dntb.gov.ua This method constructs a virtual model of the receptor's binding site based on the structural features of a set of active ligands. researchgate.net The process begins by aligning the active compounds based on a common pharmacophore—the spatial arrangement of essential features like hydrogen bond donors/acceptors, charged groups, and hydrophobic centers.

From this alignment, a "negative image" or pseudoreceptor is generated, consisting of points in space that are complementary to the ligands' features. dntb.gov.uaresearchgate.net This model can then be used like a real receptor structure for docking new, untested molecules. Fragment-based approaches can enhance this process by dissecting the ligands into smaller fragments and analyzing their individual contributions to binding, allowing for a more detailed map of the binding site. researchgate.netrsc.org This technique is valuable for rationalizing SAR and guiding the design of novel scaffolds that fit the inferred binding site.

AI and Machine Learning in Peptide Design

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), represent a particularly exciting development. polifaces.de These models can be trained on large databases of known peptide sequences and their properties. Once trained, they can generate entirely new peptide sequences that are predicted to have specific, desirable characteristics, such as high binding affinity for a target, improved cell permeability, or low toxicity. nih.govresearchgate.net This approach moves beyond simple prediction to de novo design, offering a powerful engine for discovering novel therapeutic peptides. For derivatives of Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH, an ML model could be trained on data from various pseudopeptide libraries to learn the rules governing their activity, and then be used to design new sequences incorporating this specific dipeptide for optimal performance. polifaces.de

Biomedical and Biotechnological Applications of Fmoc Ile Ser Ψ Me,me Pro Oh Derived Pseudopeptides

Drug Discovery and Development

In the landscape of drug discovery and development, the primary contribution of Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH is to facilitate the production of complex and novel peptide drug candidates. chemimpex.comnih.gov Many peptides with therapeutic potential are discounted due to synthetic challenges. By overcoming issues of aggregation and low yield, this building block allows researchers to create and investigate a broader chemical space of peptides. chempep.com This capability is instrumental in designing peptidomimetics and peptide-based drugs with potentially enhanced pharmacological profiles, including improved metabolic stability, better bioavailability, and increased therapeutic efficacy. chemimpex.comchemimpex.com

The ability to reliably synthesize difficult peptide sequences is fundamental to the development of new peptide-based therapeutics. chemimpex.comchemimpex.com The use of pseudoproline dipeptides has been pivotal in the successful synthesis of several biologically important peptides that were previously intractable with standard SPPS methods. For instance, the synthesis of human amylin, a 37-residue peptide implicated in type 2 diabetes and prone to amyloidogenic aggregation, was successfully achieved with high yield using pseudoproline dipeptides. chempep.combachem.com Similarly, challenging fragments of chemokines, such as RANTES, have been efficiently produced using this strategy. chempep.com

| Target Peptide | Synthetic Challenge | Role of Pseudoproline Dipeptide | Reference |

| Human Amylin (hIAPP) | Highly prone to amyloidogenic aggregation, making standard synthesis nearly impossible. | Enabled synthesis of the 37-residue peptide and its fragments with high yield and purity. | chempep.combachem.com |

| RANTES (24-91) | A 68-amino-acid chemokine with high aggregation propensity. | Facilitated efficient synthesis, especially when combined with specialized resins. | chempep.com |

| Caveolin-1 Fragment | A 54-amino-acid intramembrane domain prone to aggregation. | Allowed for the successful synthesis of this difficult fragment. | chempep.com |

In the realm of diagnostics, Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH contributes by enabling the synthesis of highly specific peptide sequences used as diagnostic probes. chemimpex.comchemimpex.com These synthetic peptides can be used in various assay formats to detect biomarkers with high sensitivity and specificity, aiding in the early diagnosis and monitoring of diseases. chemimpex.com

Peptides derived from building blocks like Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH are valuable tools for modulating biological pathways, particularly by targeting protein-protein interactions (PPIs) and inhibiting enzymes. Many diseases are driven by aberrant PPIs, which are notoriously difficult targets for small-molecule drugs due to their large and often featureless interaction surfaces. Peptides, however, can be designed to mimic the binding motif of one of the protein partners, acting as competitive inhibitors. The synthesis of these often complex and lengthy peptide inhibitors is made more feasible through the use of pseudoproline dipeptides. chempep.comchemimpex.com

Similarly, peptides can be crafted as highly specific enzyme inhibitors or receptor antagonists. The ability to incorporate structural motifs that enhance binding or stability is key to their function. For example, a related pseudoproline building block, Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, is used to synthesize antagonists for the oxytocin (B344502) receptor, demonstrating the utility of this chemical class in creating molecules that can precisely target and inhibit specific biological receptors. biosynth.com

| Application Area | Example Target | Role of Pseudopeptide | Reference |

| Receptor Antagonism | Oxytocin Receptor | Used as a key building block to synthesize specific oxytocin receptor antagonists. | biosynth.com |

| Enzyme Inhibition | Human Cyclophilin (hCyp-18) | Phosphorus-containing pseudopeptides were synthesized as inhibitors of hCyp-18, a target for anti-HIV-1 therapy. | core.ac.uk |

| PPI Inhibition | General Application | Enables synthesis of complex peptides that mimic binding interfaces to disrupt protein-protein interactions. | chempep.comchemimpex.com |

The principles of targeting PPIs and enzymes are directly applicable to oncology, as cancer is often characterized by dysregulated cellular signaling pathways. Pseudopeptides synthesized using tools like Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH can be designed to interfere with these cancer-driving pathways. unibo.it The development of peptidomimetics with improved biological stability is a key strategy for creating effective anti-cancer agents. unibo.it Research in this area includes the use of proline mimics, a concept functionally related to pseudoprolines, to synthesize and evaluate the anti-cancer activity of specific peptides like PRGPRP. soton.ac.uk Furthermore, the development of peptidomimetics extends to supportive care in oncology, such as the creation of novel analgesics targeting opioid receptors for the management of severe cancer pain. unibo.it

Many potent antimicrobial peptides (AMPs) found in nature possess sequences that are rich in hydrophobic or cationic residues, making them prone to aggregation during chemical synthesis. The successful production of these AMPs and their more stable or potent synthetic analogs often relies on advanced synthesis techniques, including the strategic incorporation of pseudoproline dipeptides. researchgate.net This approach facilitates the synthesis of complex lipopeptides, such as octapeptins, and other AMPs that are otherwise difficult to produce. dokumen.pub By enabling the creation of these molecules, building blocks like Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH contribute to the development of new agents to combat antibiotic-resistant pathogens. creative-peptides.com

The application of pseudopeptides extends to the fields of gene delivery and biosensing. Peptides can be designed to bind and condense nucleic acids, facilitating their delivery into cells for gene therapy applications. The synthesis of such specialized cationic or amphipathic peptides can be improved by using pseudoproline building blocks to overcome potential aggregation issues. nih.gov

In biosensing, peptides serve as highly specific molecular recognition elements. While not a direct application of the title compound, related Fmoc-dipeptides have been shown to self-assemble into nanomaterials that can be used as scaffolds for biosensors. mdpi-res.com The ability to synthesize unique peptide sequences is crucial for developing novel biosensors and peptide nucleic acids (PNAs) for the sequence-specific detection of DNA or for diagnostic purposes. unibo.itnih.gov

Chemical Biology Applications

For chemical biologists, Fmoc-Ile-Ser(Ψ(Me,Me)pro)-OH and its related pseudoproline dipeptides are powerful enabling tools. They provide a reliable method to access complex peptides that are used to probe and understand biological systems. These synthetic peptides can be used to study protein structure-function relationships by systematically modifying their sequences. chemimpex.comchemimpex.com Researchers can create peptidomimetics with constrained or altered conformations to investigate how a peptide's three-dimensional structure influences its biological activity. chempep.com Furthermore, this building block facilitates the synthesis of peptides intended for bioconjugation, where the peptide is linked to other molecules such as fluorescent dyes, drugs, or organometallic markers to create molecular probes, targeted drug delivery systems, or novel peptide-based materials. chemimpex.comchemimpex.comresearchgate.net

Q & A

Q. What are the solubility characteristics of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, and how should it be prepared for experimental use?

- Methodological Answer: The compound exhibits variable solubility depending on the solvent and experimental context. For in vitro studies, it is recommended to prepare stock solutions in DMSO (10–30 mg/mL) and dilute with aqueous buffers to achieve working concentrations. For in vivo studies, a formulation combining 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline is suggested to ensure stability and bioavailability. Always verify solution clarity and avoid precipitation by adding solvents sequentially .

Q. What storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer: Store the lyophilized powder at -20°C for up to 3 years. For short-term use (≤1 month), solutions in organic solvents (e.g., DMSO) can be kept at -20°C. Long-term storage of dissolved compounds requires -80°C. Avoid freeze-thaw cycles and exposure to moisture to prevent degradation .

Advanced Research Questions

Q. How does this compound improve the synthesis of peptides with challenging sequences?

- Methodological Answer: The pseudoproline moiety in this derivative reduces steric hindrance and minimizes aggregation during solid-phase peptide synthesis (SPPS). Using resins like PEG or AM-PS enhances coupling efficiency for bulky residues. Nα-protected derivatives (e.g., this compound) are particularly effective in synthesizing sequences prone to β-sheet formation, as demonstrated in the synthesis of DARPin pE59 .

Q. What strategies mitigate asparagine formation during SPPS with this compound?

- Methodological Answer: Asparagine formation can be suppressed by:

- Reducing piperidine concentration (from 20% to 10–15%) during Fmoc deprotection.

- Shortening deprotection time (≤2 minutes per cycle).

- Adding HOBt (1-hydroxybenzotriazole) to stabilize intermediates.

These adjustments were validated in the synthesis of RNase B fragments, reducing side products by >50% .

Q. How can researchers resolve discrepancies in resin selection for SPPS when using this compound?

- Methodological Answer: Conflicting data on resin performance (e.g., PEG vs. AM-PS) arise from sequence-specific interactions. For hydrophobic sequences, PEG resins improve solvation and reduce aggregation. For shorter peptides, AM-PS resins are equally effective. Pre-screen resins using small-scale trials (0.1 mmol) and monitor crude peptide purity via HPLC to optimize selection .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer: Use reversed-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to evaluate purity. Confirm identity via LC-MS (ESI+) for molecular weight verification. For structural validation, ¹H-NMR in deuterated DMSO or CDCl₃ is essential to confirm the pseudoproline ring conformation and absence of epimerization .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the impact of this compound on peptide folding?

- Methodological Answer: Conduct comparative synthesis of target peptides with and without the pseudoproline derivative. Use circular dichroism (CD) spectroscopy to analyze secondary structure formation (e.g., α-helix vs. β-sheet). Monitor aggregation via dynamic light scattering (DLS) during SPPS. Statistical analysis (ANOVA) of yield and purity data will quantify improvements .

Q. What are common pitfalls in interpreting solubility data for this compound, and how can they be addressed?

- Methodological Answer: Solubility claims often lack context (e.g., temperature, solvent purity). Reproduce conditions precisely and validate via gravimetric analysis: dissolve known masses in target solvents, centrifuge at 10,000 × g for 10 minutes, and measure supernatant concentration via UV-Vis. Cross-reference with vendor COAs to identify batch-specific variations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.